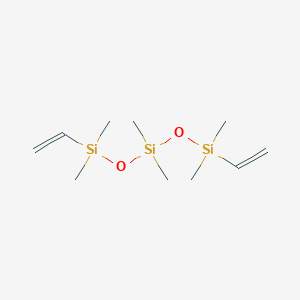
1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane
説明
1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane is a silicon-based compound that is part of the organosilicon family. These compounds are characterized by the presence of Si-O-Si linkages and are known for their diverse applications, including their use in the synthesis of polymers and copolymers due to their unique properties and reactivity.
Synthesis Analysis
The synthesis of related organosilicon compounds often involves the interaction of sodium derivatives of siloxanes with various dichlorosilanes. For instance, the synthesis of 1,1,3,3,5,5-hexamethyl-7,7-diorganocyclotetrasiloxanes is achieved by reacting 1,5-disodiumoxyhexamethylsiloxane with different dichlorodiorganosilanes under varying conditions, yielding a preparative yield of 55-75% . This method also leads to the formation of polymers with a regular alternation of diorganosylil and dimethylsylil units, demonstrating the versatility of organosilicon chemistry in creating complex molecular structures.
Molecular Structure Analysis
The molecular structure of organosilicon compounds can be quite flexible, as evidenced by the Si-O-Si bond angle variations. For example, the bond angle in the Si-O-Si fragment of certain disiloxanes can range from 147° to 180°, depending on the temperature and the nature of the substituents on the silicon atoms . The flexibility of this bond angle is a key feature that influences the physical properties and reactivity of these compounds.
Chemical Reactions Analysis
Organosilicon compounds participate in various chemical reactions, including hydrosilylation, which is a common method for synthesizing optically active and stereoregular polysiloxanes . Additionally, the Si-Si bond in certain disiloxanes can be selectively oxidized to form siloxane derivatives, with peroxy radicals acting as intermediates . The reactivity of these compounds can be further manipulated through selective chlorination, as demonstrated by the preparation of hexamethyltrisiloxane derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of organosilicon compounds are influenced by their molecular structure. For example, the introduction of phenyl groups can lead to a linear Si-O-Si fragment, while substituting with smaller groups like hydrogen or methyl results in bending of the disiloxane group . These variations can affect properties such as solubility, thermal stability, and reactivity. The synthesis of novel polysiloxanes containing both Si-H and RSiO3/2(T) units showcases the ability to tailor the properties of these materials for specific applications .
科学的研究の応用
Synthesis and Polymer Applications : It is used in the synthesis of various siloxane-based polymers. For example, Talalaeva et al. (2021) reported its use in the synthesis of 1,1,3,3,5,5-hexamethyl-7,7-diorganocyclotetrasiloxanes and their copolymers, which are significant in polymer science (Talalaeva et al., 2021).
Stationary Phase in Gas Chromatography : Komers and Černý (1981) described the use of a derivative of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane as a stationary phase in high-temperature gas chromatography, useful for separating complex mixtures (Komers & Černý, 1981).
Polymer Synthesis for Dielectric and Optical Applications : Wu, Hayakawa, and Kakimoto (2008) synthesized organosoluble polysiloxaneimides from a monomer derived from 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane, exploring their solubility, thermal stability, dielectric properties, and optical transparency (Wu, Hayakawa, & Kakimoto, 2008).
Hybrid Material Synthesis : Rozga-Wijas et al. (2005) investigated the synthesis of polysiloxane-silica hybrids from novel precursors, including derivatives of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane. These materials have potential applications in various fields due to their unique properties (Rozga-Wijas et al., 2005).
Spectroscopic Study and Association in Polymers : Harris (1970) conducted a spectroscopic study of the association of poly(diorganosiloxane)-αω-diols including derivatives of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane, providing insights into the stereochemistry of these compounds (Harris, 1970).
Mass Spectrometry of Aryl Substituted Siloxanes : Swaim et al. (1980) examined the mass spectra of aryl substituted siloxanes, including 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane derivatives. Their research contributes to understanding the fragmentation mechanisms in these compounds (Swaim et al., 1980).
Hyperbranched Polycarbosiloxanes : Oishi et al. (2002) synthesized hyperbranched poly(carbosiloxane)s using an optically active derivative of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane. This research contributes to the development of new polymeric materials with potential applications in various fields (Oishi et al., 2002).
Ferrocene and Silicon-Containing Macrocycles : Bruña et al. (2015) described the use of a derivative of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane in the synthesis of ferrocene and silicon-containing macrocycles. This research opens up new avenues in the synthesis of organometallic polymers (Bruña et al., 2015).
Silicone Elastomers for Transducers : Dascalu et al. (2015) explored the synthesis of silicone elastomers containing trifluoropropyl groups starting from a derivative of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane. These elastomers were used in dielectric elastomer transducers, highlighting the material's potential in electronic applications (Dascalu et al., 2015).
Oligomerization Reactions : Chojnowski et al. (2006) investigated the oligomerization reactions of hydrosiloxanes, including 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane derivatives, catalyzed by tris(pentafluorophenyl)borane. This research is significant for understanding the synthesis of silicon-based polymers (Chojnowski et al., 2006).
特性
IUPAC Name |
bis[[ethenyl(dimethyl)silyl]oxy]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24O2Si3/c1-9-13(3,4)11-15(7,8)12-14(5,6)10-2/h9-10H,1-2H2,3-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWYAJVOUCTAQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C=C)O[Si](C)(C)O[Si](C)(C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24O2Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
59942-04-0, 610749-24-1 | |
| Record name | Dimethylvinylsilyl-terminated polydimethylsiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59942-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Poly[oxy(dimethylsilylene)], α-(ethenyldimethylsilyl)-ω-[(ethenyldimethylsilyl)oxy]-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=610749-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60939266 | |
| Record name | 1,5-Diethenyl-1,1,3,3,5,5-hexamethyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60939266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane | |
CAS RN |
17980-39-1, 225927-21-9 | |
| Record name | 1,5-Diethenyl-1,1,3,3,5,5-hexamethyltrisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17980-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017980391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Diethenyl-1,1,3,3,5,5-hexamethyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60939266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,3,3,5,5-hexamethyl-1,5-divinyltrisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.081 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Poly(phenylmethylsiloxane), vinyl terminated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



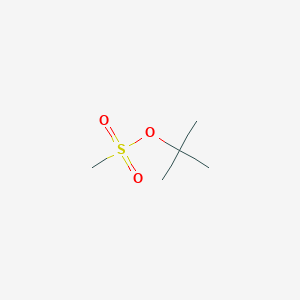
![2-Phenylfuro[3,2-b]pyridine](/img/structure/B95193.png)
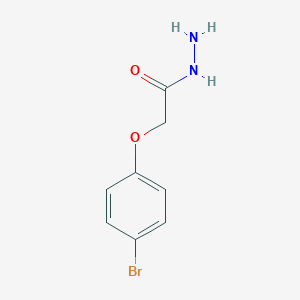
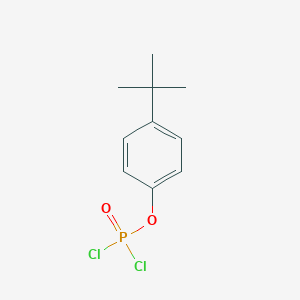
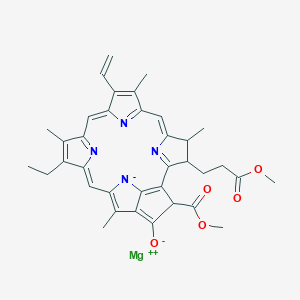
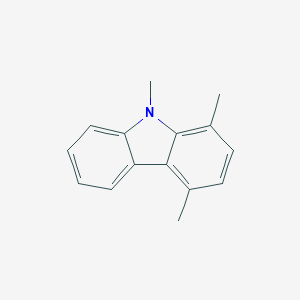
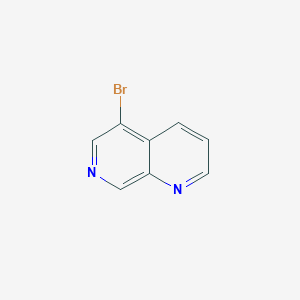




![2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B95213.png)

